

Revolutionizing Proteomics: Achromopeptidase for In-Solution Protein Digestion

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Compound of Interest		
Compound Name:	ACHROMOPEPTIDASE	
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Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

In the field of proteomics, the complete and efficient digestion of proteins into peptides is a critical prerequisite for accurate and comprehensive analysis by mass spectrometry (MS). While trypsin has long been the gold-standard enzyme for this purpose, its limitations in cleaving certain protein types and generating peptides from lysine-rich regions can lead to incomplete proteome coverage. **Achromopeptidase**, a lysyl endopeptidase from Achromobacter lyticus, has emerged as a powerful alternative and complementary enzyme for in-solution protein digestion. This application note details the use of **Achromopeptidase** in proteomics, providing a comprehensive protocol and quantitative data that highlight its advantages in achieving in-depth proteome analysis.

Achromopeptidase specifically cleaves at the C-terminus of lysine residues, a specificity that can generate a different and complementary set of peptides compared to trypsin, which cleaves at both lysine and arginine. This unique cleavage pattern is particularly advantageous for proteins with a high lysine-to-arginine ratio and can lead to improved sequence coverage and more confident protein identification. Furthermore, recent studies have demonstrated that **Achromopeptidase** from A. lyticus exhibits superior peptide identification, digestion efficiency, and protein coverage, especially with shorter digestion times, making it an optimal choice for enhancing mass spectrometry-based proteomics workflows.[1][2][3]



Key Advantages of Achromopeptidase in Proteomics

- High Specificity for Lysine: Achromopeptidase exclusively cleaves at the C-terminal side of lysine residues. This high specificity simplifies the resulting peptide mixture and can aid in data analysis.
- Complementary to Trypsin: The distinct cleavage specificity of **Achromopeptidase** generates peptides that are often missed by trypsin, leading to an overall increase in protein sequence coverage when used alone or in combination with other proteases.
- Enhanced Digestion Efficiency: Studies have shown that **Achromopeptidase** from A. lyticus can achieve a high degree of digestion with shorter incubation times compared to other lysine-specific proteases, improving sample throughput.[1][2][3]
- Robust Performance: Achromopeptidase is active over a pH range of 8.5-9.0 and a temperature of 37°C, conditions that are compatible with standard proteomics workflows.

Quantitative Comparison of Digestion Efficiency

Recent comparative analyses have highlighted the superior performance of **Achromopeptidase** (A. lyticus LysC) in proteomics workflows. The following tables summarize key performance metrics, demonstrating its efficiency in peptide identification and protein coverage.

Table 1: Comparison of Identified Peptides and Proteins Over a Digestion Time Course[2][3]



Digestion Time (minutes)	Enzyme	Number of Identified Peptides	Total Peptide Intensity	Number of Identified Proteins
30	Achromopeptida se (A. lyticus)	~5,500	~1.8 x 1011	~1,800
P. aeruginosa LysC	~4,000	~1.2 x 1011	~1,500	
L. enzymogenes LysC	~3,500	~1.0 x 1011	~1,300	
120	Achromopeptida se (A. lyticus)	~7,500	~2.5 x 1011	~2,200
P. aeruginosa LysC	~5,500	~1.8 x 1011	~1,800	
L. enzymogenes LysC	~5,000	~1.5 x 1011	~1,700	
960	Achromopeptida se (A. lyticus)	~8,500	~2.8 x 1011	~2,400
P. aeruginosa LysC	~7,000	~2.2 x 1011	~2,100	
L. enzymogenes LysC	~6,500	~2.0 x 1011	~2,000	

Table 2: Cleavage Efficiency as Measured by Percentage of Missed Cleavages[2][3]



Digestion Time (minutes)	Enzyme	Percentage of Missed Cleavages
30	Achromopeptidase (A. lyticus)	~25%
P. aeruginosa LysC	~35%	
L. enzymogenes LysC	~40%	_
120	Achromopeptidase (A. lyticus)	~15%
P. aeruginosa LysC	~25%	
L. enzymogenes LysC	~30%	_
960	Achromopeptidase (A. lyticus)	~10%
P. aeruginosa LysC	~20%	
L. enzymogenes LysC	~25%	_

Experimental Protocols

The following is a generalized protocol for in-solution protein digestion using **Achromopeptidase** for subsequent analysis by LC-MS/MS. This protocol is a starting point and may require optimization based on the specific protein sample and downstream application.

Materials

- Protein sample (e.g., cell lysate, purified protein)
- Denaturation Buffer: 8 M Urea in 50 mM Tris-HCl, pH 8.0
- Reduction Reagent: 10 mM Dithiothreitol (DTT) in 50 mM Ammonium Bicarbonate
- Alkylation Reagent: 55 mM Iodoacetamide (IAA) in 50 mM Ammonium Bicarbonate (prepare fresh)
- Achromopeptidase (from Achromobacter lyticus), sequencing grade



- Digestion Buffer: 50 mM Tris-HCl, pH 8.5 or 50 mM Ammonium Bicarbonate, pH 8.5
- Quenching Solution: 10% Trifluoroacetic Acid (TFA) or Formic Acid
- C18 spin columns for peptide desalting

Protocol for In-Solution Digestion

- Protein Solubilization and Denaturation:
 - Resuspend the protein pellet or dilute the protein solution in Denaturation Buffer to a final protein concentration of 1-10 mg/mL.
 - Vortex thoroughly to ensure complete solubilization.
- Reduction:
 - Add the Reduction Reagent to the protein solution to a final concentration of 10 mM DTT.
 - Incubate at 60°C for 30 minutes.
 - Allow the sample to cool to room temperature.
- Alkylation:
 - Add the freshly prepared Alkylation Reagent to the protein solution to a final concentration of 55 mM IAA.
 - Incubate in the dark at room temperature for 30 minutes.
- Dilution and pH Adjustment:
 - Dilute the sample with Digestion Buffer to reduce the urea concentration to less than 1 M.
 This is critical for optimal Achromopeptidase activity.
 - Ensure the final pH of the solution is between 8.0 and 9.0.
- Enzymatic Digestion:



- Add **Achromopeptidase** to the protein solution. A starting enzyme-to-protein ratio of 1:50 to 1:100 (w/w) is recommended.
- Incubate at 37°C for 4 to 18 hours (overnight). Shorter incubation times (e.g., 4 hours) can be effective with Achromopeptidase from A. lyticus.[1][2][3]
- Quenching the Digestion:
 - Acidify the peptide solution by adding the Quenching Solution to a final concentration of 0.5-1% to stop the enzymatic reaction. The final pH should be ~2-3.
- Peptide Desalting:
 - Desalt the resulting peptide mixture using C18 spin columns according to the manufacturer's instructions.
 - Elute the peptides and dry them in a vacuum centrifuge.
- Sample Reconstitution:
 - Reconstitute the dried peptides in a solution suitable for LC-MS/MS analysis (e.g., 0.1% formic acid in water).

Visualizing the Workflow and Comparative Performance

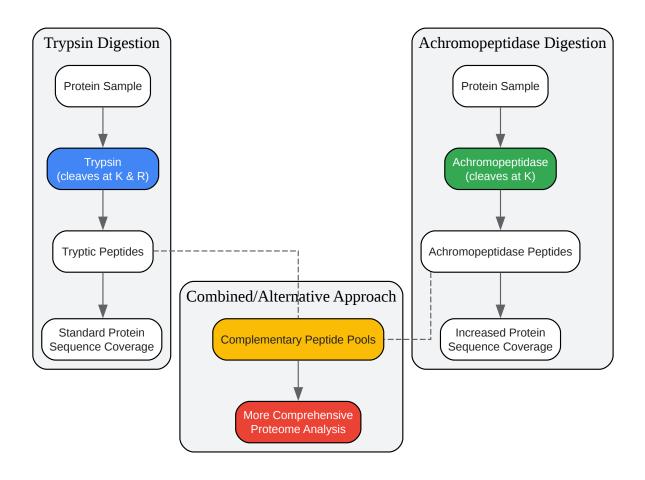
The following diagrams illustrate the experimental workflow for in-solution protein digestion and the comparative advantages of using **Achromopeptidase**.



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Caption: General workflow for in-solution protein digestion using **Achromopeptidase**.





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Caption: **Achromopeptidase** offers complementary data to trypsin for enhanced proteome coverage.

Conclusion

Achromopeptidase is a highly specific and efficient lysyl endopeptidase that serves as a valuable tool for in-solution protein digestion in proteomics. Its ability to generate a complementary peptide population to that of trypsin leads to increased protein sequence coverage and more robust protein identification. The superior performance of Achromopeptidase from Achromobacter lyticus, particularly in terms of digestion speed and efficiency, makes it an excellent choice for researchers aiming to deepen their proteomic analyses and improve the throughput of their workflows. By incorporating Achromopeptidase



into their protein digestion strategies, scientists can unlock a more comprehensive view of the proteome, which is essential for biomarker discovery, drug development, and fundamental biological research.

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References

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